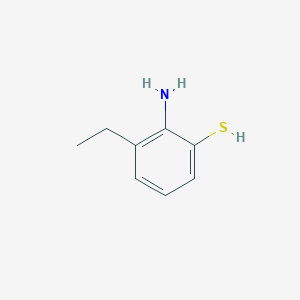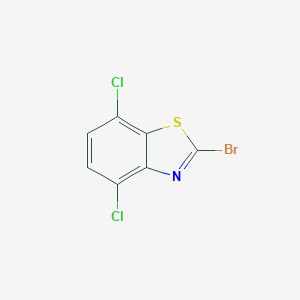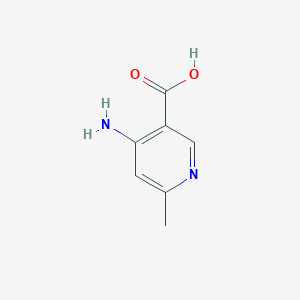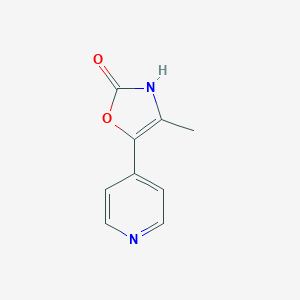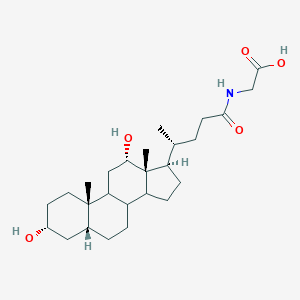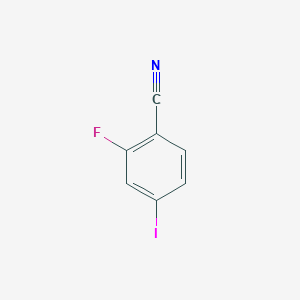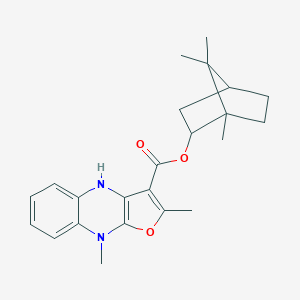
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX results in reduced levels of prostaglandins, leading to reduced inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and analgesic effects, 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has been found to exhibit antioxidant and neuroprotective effects. It has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid in lab experiments is its high purity and stability. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid. One area of interest is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several potential applications in scientific research, particularly in the areas of pain and inflammation, neurological disorders, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new treatments for these and other diseases.
Métodos De Síntesis
The synthesis of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves the reaction of 2,3-dichloroquinoxaline with 2-methylfuran in the presence of a base such as potassium carbonate. This reaction yields the desired compound in good yield and purity.
Propiedades
Número CAS |
136471-32-4 |
|---|---|
Nombre del producto |
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid |
Fórmula molecular |
C23H30N2O3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,9-dimethyl-4H-furo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-13-18(19-20(27-13)25(5)16-9-7-6-8-15(16)24-19)21(26)28-17-12-14-10-11-23(17,4)22(14,2)3/h6-9,14,17,24H,10-12H2,1-5H3 |
Clave InChI |
DZCIUYJBFWBQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
SMILES canónico |
CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
Otros números CAS |
136471-32-4 |
Sinónimos |
2,9-dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid encyclan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



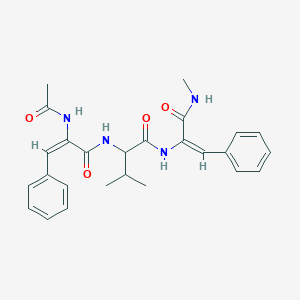
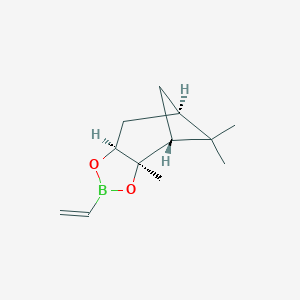
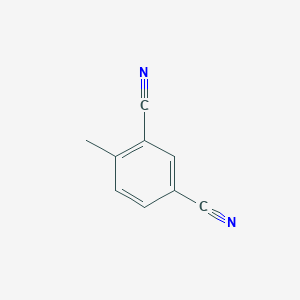
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
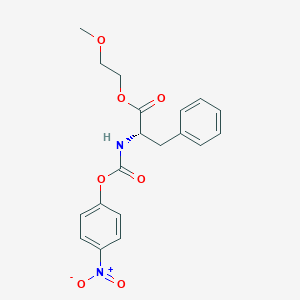
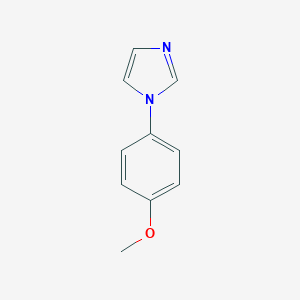
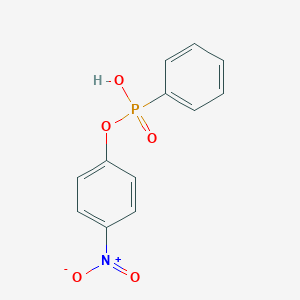
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
